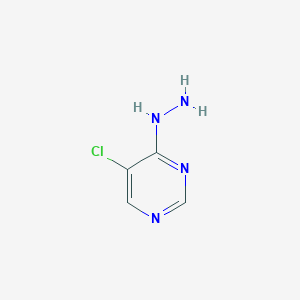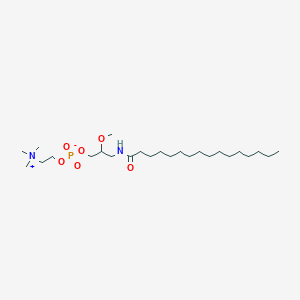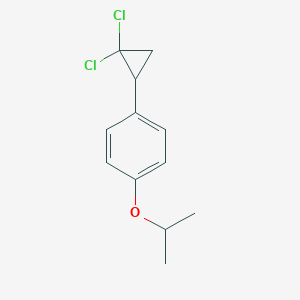
2-(4-(2,2-Dichlorocyclopropyl)phenoxy)propane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(2,2-Dichlorocyclopropyl)phenoxy)propane, also known as DCP-LA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the family of cyclopropyl-containing compounds, which have been shown to possess various biological activities.
作用機序
The exact mechanism of action of 2-(4-(2,2-Dichlorocyclopropyl)phenoxy)propane is not fully understood. However, it has been suggested that it may act by modulating various signaling pathways in the brain. It has been shown to activate the ERK1/2 and PI3K/Akt signaling pathways, which are involved in cell survival and growth. It has also been shown to inhibit the NF-κB and JNK signaling pathways, which are involved in inflammation and cell death.
Biochemical and Physiological Effects
2-(4-(2,2-Dichlorocyclopropyl)phenoxy)propane has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters such as acetylcholine, dopamine, and serotonin in the brain. It has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, it has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β.
実験室実験の利点と制限
One of the advantages of using 2-(4-(2,2-Dichlorocyclopropyl)phenoxy)propane in lab experiments is its high purity and stability. It can be easily synthesized and purified, which makes it a reliable compound for research. However, one of the limitations of using 2-(4-(2,2-Dichlorocyclopropyl)phenoxy)propane is its low solubility in water. This can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the research on 2-(4-(2,2-Dichlorocyclopropyl)phenoxy)propane. One direction is to investigate its potential use in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Another direction is to investigate its potential use in combination with other drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(4-(2,2-Dichlorocyclopropyl)phenoxy)propane and to identify its molecular targets in the brain.
合成法
2-(4-(2,2-Dichlorocyclopropyl)phenoxy)propane can be synthesized by reacting 2,2-dichlorocyclopropylphenol with 3-chloropropionyl chloride in the presence of a base. The reaction yields 2-(4-(2,2-Dichlorocyclopropyl)phenoxy)propane as a white solid, which can be purified by recrystallization. The purity of the compound can be confirmed by spectroscopic methods such as NMR and mass spectrometry.
科学的研究の応用
2-(4-(2,2-Dichlorocyclopropyl)phenoxy)propane has been extensively studied for its potential therapeutic applications. It has been shown to possess neuroprotective, anti-inflammatory, and antioxidant properties. It has also been investigated for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke.
特性
CAS番号 |
124575-86-6 |
|---|---|
製品名 |
2-(4-(2,2-Dichlorocyclopropyl)phenoxy)propane |
分子式 |
C12H14Cl2O |
分子量 |
245.14 g/mol |
IUPAC名 |
1-(2,2-dichlorocyclopropyl)-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C12H14Cl2O/c1-8(2)15-10-5-3-9(4-6-10)11-7-12(11,13)14/h3-6,8,11H,7H2,1-2H3 |
InChIキー |
WGMNKUNLCDITTI-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C2CC2(Cl)Cl |
正規SMILES |
CC(C)OC1=CC=C(C=C1)C2CC2(Cl)Cl |
同義語 |
2-(4-(2,2-dichlorocyclopropyl)phenoxy)propane DCCPPP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



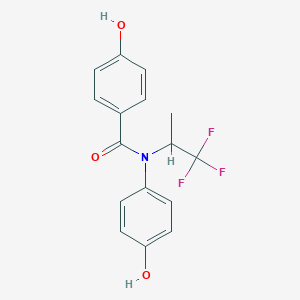


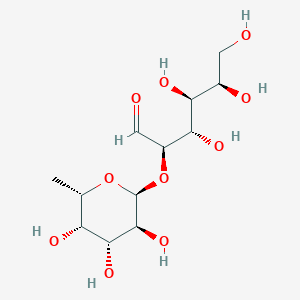
![6-(Hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol](/img/structure/B43759.png)
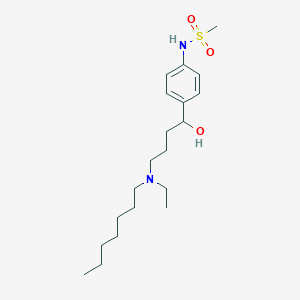
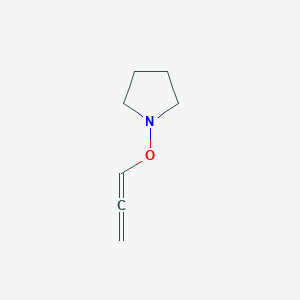
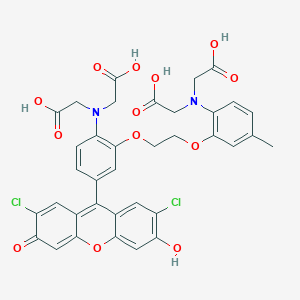
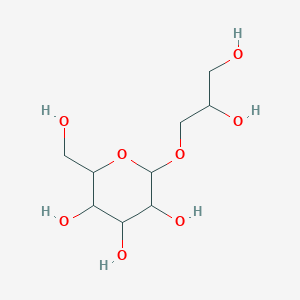
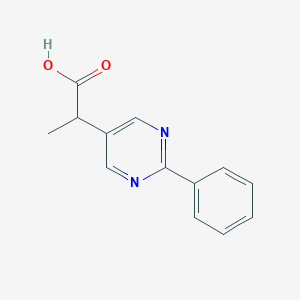
![1,8-Dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B43779.png)

